molecular formula C13H18BFO2 B1445466 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165936-03-7

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1445466
CAS No.: 1165936-03-7
M. Wt: 236.09 g/mol
InChI Key: MKWDECBHRFNFGY-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and boranes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic frameworks.

  • Example Reaction : The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activity. The presence of fluorine and boron enhances the pharmacological properties of the resulting compounds.

  • Case Study : A study demonstrated that certain derivatives of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed promising results in inhibiting specific cancer cell lines. The fluorine substituent contributes to increased lipophilicity and improved bioavailability.

Material Science

This compound is also explored for applications in material science due to its unique electronic properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

  • Application : In the development of conductive polymers, the integration of boron-containing compounds has been shown to improve electrical conductivity.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling. The resulting products exhibited high yields and purity levels.

Case Study 2: Anticancer Activity

A research article in Medicinal Chemistry Letters reported on the anticancer properties of fluorinated derivatives synthesized from this compound. The study revealed that these derivatives effectively inhibited the growth of certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the aryl group from the boronic ester to the aryl halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylaniline

Uniqueness

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike other boronic acids and esters, it offers enhanced stability under reaction conditions, making it a preferred choice for synthesizing complex organic molecules .

Biological Activity

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1165936-03-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₈BFO₂
  • Molecular Weight : 236.09 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound is often linked to its role as a boronic acid derivative. Compounds in this class typically interact with biomolecules through reversible covalent bonding. This interaction can inhibit various enzymes and proteins involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : Boronates can form covalent bonds with serine residues in active sites of enzymes. This is particularly relevant for β-lactamase inhibitors where they prevent the breakdown of β-lactam antibiotics by bacterial enzymes .
  • Antibacterial Activity : The compound has shown promise in inhibiting certain strains of bacteria by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Biological Activity Studies

Recent studies have explored the antibacterial properties and enzyme inhibition capabilities of this compound.

Antibacterial Activity

A study highlighted the effectiveness of boron-containing compounds against resistant bacterial strains. The compound was evaluated against various Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating significant inhibitory effects .

PathogenInhibition Zone (mm)Reference
Pseudomonas aeruginosa15
Klebsiella pneumoniae18
Acinetobacter baumannii12

Enzyme Inhibition Studies

In vitro assays have shown that this compound effectively inhibits β-lactamases. This inhibition is crucial for enhancing the efficacy of β-lactam antibiotics against resistant strains.

Case Studies

  • Study on β-Lactamase Inhibition :
    • Researchers synthesized various derivatives of boronic acids and tested their ability to inhibit different classes of β-lactamases.
    • The study found that derivatives similar to this compound exhibited potent inhibition against class A and C β-lactamases .
  • Antibacterial Efficacy Against Resistant Strains :
    • A study investigated the antibacterial efficacy of the compound against multi-drug resistant strains.
    • Results indicated that the compound significantly reduced bacterial viability in cultures treated with sub-inhibitory concentrations over time .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWDECBHRFNFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2-fluoro-4-methylphenyl)boronic acid (500 mg, 3.24 mmol) in diethyl ether (20 mL) was added pinacol (360 mg, 3.24 mmol) and 4-toluenesulfonic acid monohydrate (30 mg, 162 μmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with a saturated aqueous sodium hydrogen carbonate solution (20 mL), dried over MgSO4 and concentrated in vacuo to give the title compound as a white solid, 740 mg, in a 97% yield. 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 12 H), 2.34 (s, 3 H), 6.82 (d, 1 H), 6.93 (d, 1 H), 7.60 (d, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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